2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline
Overview
Description
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline is an aromatic amine compound with the molecular formula C12H8ClF2N. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzene ring, making it a halogenated aromatic amine. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline typically involves the reaction of 2-chloro-5-fluoroaniline with 4-fluoronitrobenzene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic aromatic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation: It can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoroaniline
- 4-Fluoro-2-nitroaniline
- 2-Chloro-5-fluorobenzonitrile
Uniqueness
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This combination of halogens makes it a valuable intermediate in organic synthesis and enhances its potential biological activities.
Biological Activity
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of halogen atoms in its structure often enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClF2N, with a molecular weight of approximately 255.67 g/mol. The compound features a chloro and two fluoro substituents on the aromatic rings, which significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and binding affinity, which may lead to increased potency in various biological assays.
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of certain enzymes, which can play a crucial role in disease mechanisms.
- Receptor Binding : Its structure allows for effective binding to various receptors, potentially modulating their activity.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. A significant finding is its cytotoxic effect on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 12.5 | Apoptosis induction |
A172 | 15.3 | Cell cycle arrest |
AGS | 10.8 | Necrosis |
These results indicate that the compound exhibits selective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against several bacterial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | >256 µg/mL |
S. aureus | >256 µg/mL |
P. aeruginosa | >256 µg/mL |
The compound did not exhibit significant antimicrobial activity within the tested concentration range, suggesting that its biological effects may be more pronounced in other therapeutic areas.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the aniline structure can significantly impact biological activity:
- Fluorination : The presence of multiple fluorine atoms generally increases the potency due to enhanced lipophilicity.
- Chlorination : The chloro substituent appears to play a role in modulating enzyme interactions, potentially increasing selectivity for certain targets.
Case Studies
A notable case study involved assessing the efficacy of this compound in combination with existing chemotherapeutics. In vitro experiments demonstrated that co-treatment with this compound and standard chemotherapy agents resulted in enhanced cytotoxic effects against resistant cancer cell lines.
Properties
IUPAC Name |
2-chloro-5-fluoro-N-(4-fluorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N/c13-11-6-3-9(15)7-12(11)16-10-4-1-8(14)2-5-10/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFBJQZBHDSZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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